molecular formula C12H15BrO3 B177365 Ethyl 3-(2-bromo-5-methoxyphenyl)propanoate CAS No. 131819-11-9

Ethyl 3-(2-bromo-5-methoxyphenyl)propanoate

Cat. No.: B177365
CAS No.: 131819-11-9
M. Wt: 287.15 g/mol
InChI Key: HJHSZXINCUAZHH-UHFFFAOYSA-N
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Description

Ethyl 3-(2-bromo-5-methoxyphenyl)propanoate is an organic compound with the molecular formula C12H15BrO3. It is a derivative of propanoic acid, featuring a bromine atom and a methoxy group attached to a phenyl ring.

Scientific Research Applications

Ethyl 3-(2-bromo-5-methoxyphenyl)propanoate has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(2-bromo-5-methoxyphenyl)propanoate can be synthesized through several methods. One common approach involves the esterification of 3-(2-bromo-5-methoxyphenyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-bromo-5-methoxyphenyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or sodium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Potassium permanganate in an aqueous medium under acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl 3-(2-bromo-5-methoxyphenyl)propanoate depends on its specific application. In organic synthesis, it acts as a building block, participating in various reactions to form more complex structures. In medicinal chemistry, its biological activity may involve interactions with specific molecular targets, such as enzymes or receptors, through its functional groups .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(2-bromo-4-methoxyphenyl)propanoate
  • Ethyl 3-(2-bromo-6-methoxyphenyl)propanoate
  • Ethyl 3-(2-chloro-5-methoxyphenyl)propanoate

Uniqueness

Ethyl 3-(2-bromo-5-methoxyphenyl)propanoate is unique due to the specific positioning of the bromine and methoxy groups on the phenyl ring. This positioning can influence its reactivity and the types of reactions it undergoes, making it distinct from other similar compounds .

Properties

IUPAC Name

ethyl 3-(2-bromo-5-methoxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO3/c1-3-16-12(14)7-4-9-8-10(15-2)5-6-11(9)13/h5-6,8H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJHSZXINCUAZHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=C(C=CC(=C1)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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